![molecular formula C21H16Cl2N4O3 B2569231 N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921535-39-9](/img/structure/B2569231.png)
N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
“N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a compound that belongs to the class of heterocyclic pyrimidine scaffolds . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Scientific Research Applications
Synthesis and Biological Activity
Synthetic Approaches
Research on pyrrolo[2,3-d]pyrimidine derivatives often involves innovative synthetic methodologies aimed at enhancing their biological activities. For instance, studies have detailed the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives via various chemical reactions, providing a foundation for the development of new compounds with potential biological applications (Majumdar, Das, & Jana, 1998).
Antimicrobial and Antiviral Profiling
Certain pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antimicrobial and antiviral activities. For example, a study on thieno-fused 7-deazapurine ribonucleosides derived from this class demonstrated low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, alongside some antiviral activity against HCV (Tichy et al., 2017).
Antiproliferative and Antiviral Activities
The modification of pyrrolo[2,3-d]pyrimidine structures to include specific substituents can significantly affect their biological properties. Research has shown that 4-substituted and 4,5-disubstituted derivatives possess antiproliferative and antiviral activities, highlighting the importance of structural diversity in enhancing the therapeutic potential of these compounds (Pudlo et al., 1990).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-11-3-6-13(7-4-11)27-20(29)18-17(25-21(27)30)14(10-26(18)2)19(28)24-12-5-8-15(22)16(23)9-12/h3-10H,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGTWJZLLZJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=C(C=C4)Cl)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
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